L-Prolyl-L-tyrosyl-N~5~-(diaminomethylidene)-L-ornithyl-L-methionyl-L-aspartic acid
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Overview
Description
L-Prolyl-L-tyrosyl-N~5~-(diaminomethylidene)-L-ornithyl-L-methionyl-L-aspartic acid is a complex peptide compound Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in biological processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Prolyl-L-tyrosyl-N~5~-(diaminomethylidene)-L-ornithyl-L-methionyl-L-aspartic acid likely involves solid-phase peptide synthesis (SPPS), a common method for creating peptides. SPPS involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include:
Protecting Groups: To prevent unwanted side reactions, amino acids are protected at their reactive sites.
Coupling Reagents: Agents like HBTU or DIC are used to facilitate the formation of peptide bonds.
Deprotection: Removal of protecting groups using reagents like TFA.
Industrial Production Methods
Industrial production of such peptides may involve large-scale SPPS or recombinant DNA technology, where microorganisms are engineered to produce the peptide.
Chemical Reactions Analysis
Types of Reactions
L-Prolyl-L-tyrosyl-N~5~-(diaminomethylidene)-L-ornithyl-L-methionyl-L-aspartic acid can undergo various chemical reactions, including:
Oxidation: Involving reagents like hydrogen peroxide or oxygen.
Reduction: Using agents like sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, oxygen.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Water, methanol, dichlorometh
Properties
CAS No. |
827300-27-6 |
---|---|
Molecular Formula |
C29H44N8O9S |
Molecular Weight |
680.8 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]pentanoyl]amino]-4-methylsulfanylbutanoyl]amino]butanedioic acid |
InChI |
InChI=1S/C29H44N8O9S/c1-47-13-10-20(26(43)37-22(28(45)46)15-23(39)40)35-25(42)19(5-3-12-33-29(30)31)34-27(44)21(14-16-6-8-17(38)9-7-16)36-24(41)18-4-2-11-32-18/h6-9,18-22,32,38H,2-5,10-15H2,1H3,(H,34,44)(H,35,42)(H,36,41)(H,37,43)(H,39,40)(H,45,46)(H4,30,31,33)/t18-,19-,20-,21-,22-/m0/s1 |
InChI Key |
JDPLTIUWAYTZFB-YFNVTMOMSA-N |
Isomeric SMILES |
CSCC[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@@H]2CCCN2 |
Canonical SMILES |
CSCCC(C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C2CCCN2 |
Origin of Product |
United States |
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